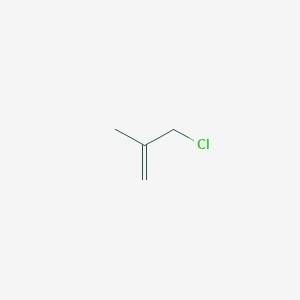

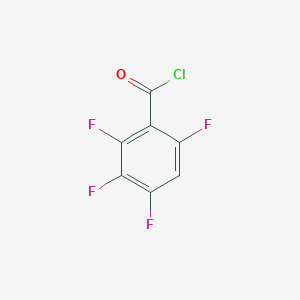

2,3,4,6-Tetrafluorobenzoyl chloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2,3,4,6-Tetrafluorobenzoyl chloride often involves the functionalization of aromatic rings with fluorine atoms and subsequent transformation into reactive chlorides. A relevant synthesis approach involves the conversion of pentafluorobenzoic acid to different fluorinated benzoic acid derivatives through controlled substitution reactions, demonstrating the versatility and reactivity of fluorine-containing aromatic compounds in organic synthesis (Fielding & Shirley, 1992).

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds, such as those related to 2,3,4,6-Tetrafluorobenzoyl chloride, is characterized by the presence of fluorine atoms on the benzene ring. These atoms significantly influence the electronic distribution and geometry of the molecule. X-ray crystallography studies reveal detailed insights into the molecular geometry, showing distorted trigonal bipyramidal geometries in related compounds, which highlight the effect of fluorination on molecular structure (Gielen et al., 1994).

Chemical Reactions and Properties

Fluorinated compounds like 2,3,4,6-Tetrafluorobenzoyl chloride exhibit unique reactivity patterns due to the strong electron-withdrawing nature of fluorine. They participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are pivotal in the synthesis of complex organic molecules. The presence of fluorine atoms also enhances the acidity of adjacent hydrogen atoms, facilitating deprotonation and subsequent chemical transformations (Kimura et al., 2014).

Applications De Recherche Scientifique

Application 1: Preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate

- Summary of the Application : 2,3,4,5-Tetrafluorobenzoyl chloride is used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate . This compound could be a useful intermediate in the synthesis of various organic compounds.

Application 2: Synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide

- Summary of the Application : 2,3,4,5-Tetrafluorobenzoyl chloride is also used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide . This compound could be a useful intermediate in the synthesis of various organic compounds.

Application 3: Synthesis of Fluconazole

- Summary of the Application : 2,3,4,5-Tetrafluorobenzoyl chloride is used as a key building block in the synthesis of the antifungal drug fluconazole . Fluconazole is used to treat various fungal infections.

Application 4: Synthesis of Agrochemicals

- Summary of the Application : In the agrochemical industry, 2,3,4,5-tetrafluorobenzoyl chloride is used as a starting material for the synthesis of herbicides, insecticides, and fungicides .

Application 5: Synthesis of Dyes

- Summary of the Application : 2,3,4,5-Tetrafluorobenzoyl chloride is used as a starting material for the synthesis of various dyes . These dyes can be used in a variety of industries, including textiles, plastics, and printing.

Application 6: Synthesis of Polymers

Safety And Hazards

Propriétés

IUPAC Name |

2,3,4,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKQDVFTGGRFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382553 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetrafluorobenzoyl chloride | |

CAS RN |

123016-51-3 | |

| Record name | 2,3,4,6-Tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)